molecular formula C6H12ClN3O B1392885 [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride CAS No. 946667-66-9

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cat. No. B1392885
M. Wt: 177.63 g/mol
InChI Key: HHJBRXVFIGCXRO-UHFFFAOYSA-N
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Description

“[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally similar to the requested compound, has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis:

    • Jäger et al. (2002) explored the reaction involving N-methylamine and 1,2,4-oxadiazole, resulting in tertiary amine formation and subsequent ring fission of the oxadiazole system. They used NMR, mass spectrometry, IR-spectroscopy, and X-ray structure analysis for product characterization (Jäger et al., 2002).
  • Synthesis of Novel Derivatives for Biological Evaluation:

    • Sharma et al. (2014) synthesized novel carbazole derivatives starting with carbazole and evaluated their antibacterial, antifungal, and anticancer activities. This study showcases the potential of using oxadiazole derivatives in therapeutic applications (Sharma et al., 2014).
    • El-Emam et al. (2004) investigated the synthesis and biological activities of certain 1,3,4-oxadiazole derivatives. These compounds showed promising results against Gram-positive and Gram-negative bacteria and also demonstrated anti-HIV-1 activity (El-Emam et al., 2004).
  • Application in Fungicidal Activity:

    • Chen et al. (2000) focused on the synthesis of 1,3,4-oxadiazole derivatives for use as potential fungicides, demonstrating their efficacy against rice sheath blight, a significant agricultural concern (Chen et al., 2000).
  • Development of Antimicrobial Compounds:

    • Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines. These compounds were found to have good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).
  • Exploration of Various Organic Reactions:

    • The study by Suyama et al. (1994) involved the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine, leading to the formation of 5-amino-1,2,4-oxadiazole, demonstrating the compound's utility in organic synthesis (Suyama et al., 1994).
  • Creation of Biologically Relevant Molecules:

    • Jakopin (2018) presented a method for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. This method can generate bifunctional 1,2,4-oxadiazole building blocks for integration into biologically relevant molecules (Jakopin, 2018).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRXVFIGCXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679072
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

CAS RN

1244059-31-1, 946667-66-9
Record name 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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